molecular formula C6H4Cl2N2O2 B1218486 2,4-Dichloro-6-nitroaniline CAS No. 2683-43-4

2,4-Dichloro-6-nitroaniline

Cat. No. B1218486
Key on ui cas rn: 2683-43-4
M. Wt: 207.01 g/mol
InChI Key: IZEZAMILKKYOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166155

Procedure details

A mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl2 (21.6 g, 111.6 mmol) were mechanically stirred under a nitrogen atmosphere. Hydrochloric acid (38.5 ml) was added and the mixture was warmed at 75°-80° C. for 2 h. The mixture was cooled (ice bath) and neutralized (pH=9) with 50% potassium hydroxide solution followed by extraction with ether (3×150 ml). The combined organic extracts was dried over sodium hydroxide pellets and filtered. The solvent was evaporated leaving 6.2 g of intermediary 1,2-diamino-3,5-dichlorobenzene, which was dissolved in 200 ml of methanol and stirred under cooling in an ice bath. Hydrochloric acid (2.90 ml) was added followed by addition of glyoxylic acid monohydrate (3.9 g, 42.4 mmol). The ice bath was removed and stirring was continued for 16 h. The precipitate was filtered off, washed with cold methanol and dried to afford 6.0 g isomeric mixture (6:1, 1H-NMR) of 6,8-dichloroquinoxalin-2(1H)-one and 5,7-dichloroquinoxalin-2(1H)-one, respectively. The isomeric mixture was recrystallized from 2-methoxyethanol (100 ml) to afford 3.4 g of 6,8 -dichloroquinoxalin-2-(1H)-one. M.p. 228°-229° C. 1H-NMR (DMSO-d6):δ7.88 (m, 2H), 8.30 (s, 1H), 12.20 (s, 1H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4].Cl[Sn]Cl.Cl.[OH-].[K+]>>[NH2:10][C:5]1[CH:6]=[C:7]([Cl:9])[CH:8]=[C:2]([Cl:1])[C:3]=1[NH2:4] |f:3.4|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
21.6 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Two
Name
Quantity
38.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
were mechanically stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed at 75°-80° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts was dried over sodium hydroxide pellets
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)Cl)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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